molecular formula C7H5ClN4OS B13177781 4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13177781
M. Wt: 228.66 g/mol
InChI Key: KXLNOVCLKRZSRG-UHFFFAOYSA-N
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Description

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a chlorofuran group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chlorofuran-2-carboxylic acid with thiourea and an amine source under acidic or basic conditions to form the triazine ring. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazine ring.

Scientific Research Applications

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: It may serve as a precursor for the development of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-one
  • 2-Amino-4H-pyran-3-carbonitrile derivatives

Uniqueness

4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both a thiol and a chlorofuran group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H5ClN4OS

Molecular Weight

228.66 g/mol

IUPAC Name

2-amino-6-(5-chlorofuran-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5ClN4OS/c8-4-2-1-3(13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14)

InChI Key

KXLNOVCLKRZSRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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